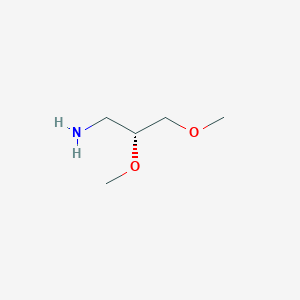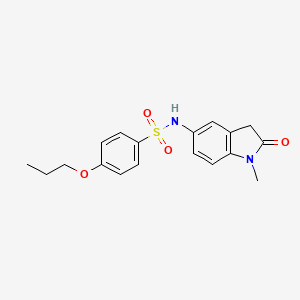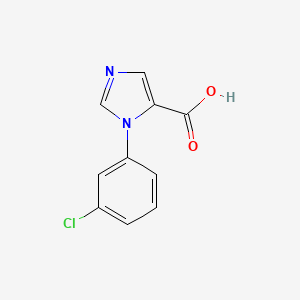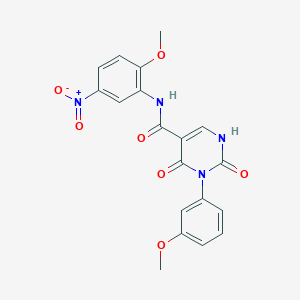![molecular formula C22H19N5O5S B2482834 (4-(furan-2-carbonyl)pipérazin-1-yl)(3-méthyl-6-(3-nitrophényl)imidazo[2,1-b]thiazol-2-yl)méthanone CAS No. 852135-45-6](/img/structure/B2482834.png)
(4-(furan-2-carbonyl)pipérazin-1-yl)(3-méthyl-6-(3-nitrophényl)imidazo[2,1-b]thiazol-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.48. The purity is usually 95%.
BenchChem offers high-quality (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique de la (4-(furan-2-carbonyl)pipérazin-1-yl)(3-méthyl-6-(3-nitrophényl)imidazo[2,1-b]thiazol-2-yl)méthanone :
Activité antimicrobienne
Ce composé a montré un potentiel en tant qu’agent antimicrobien. Sa structure unique lui permet d’interagir avec les parois cellulaires bactériennes, en perturbant leur intégrité et en conduisant à la mort cellulaire. Des études ont démontré son efficacité contre une variété de bactéries Gram-positives et Gram-négatives, ce qui en fait un candidat prometteur pour le développement de nouveaux antibiotiques .
Propriétés anticancéreuses
La recherche a indiqué que ce composé présente une activité anticancéreuse significative. Il peut induire l’apoptose dans les cellules cancéreuses en interférant avec les voies de signalisation cellulaire. Sa capacité à cibler sélectivement les cellules cancéreuses tout en épargnant les cellules saines en fait un atout précieux en thérapie anticancéreuse .
Effets anti-inflammatoires
Le composé s’est avéré posséder des propriétés anti-inflammatoires. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l’inflammation dans divers modèles de maladies inflammatoires. Cela en fait un agent thérapeutique potentiel pour des affections telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l’intestin .
Applications antivirales
Des études ont montré que ce composé possède une activité antivirale contre plusieurs virus, notamment le virus de la grippe et le virus de l’herpès simplex. Il fonctionne en inhibant la réplication virale et en empêchant le virus d’entrer dans les cellules hôtes. Cela en fait un candidat potentiel pour le développement de médicaments antiviraux .
Propriétés
IUPAC Name |
furan-2-yl-[4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-14-19(21(29)25-9-7-24(8-10-25)20(28)18-6-3-11-32-18)33-22-23-17(13-26(14)22)15-4-2-5-16(12-15)27(30)31/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFHAJFAPDREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(diphenylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2482751.png)
![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)




![N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2482758.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2482759.png)

![2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2482762.png)


![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)

